molecular formula C8H12O3 B052825 1,4-Dioxaspiro[4.5]decan-7-one CAS No. 4969-01-1

1,4-Dioxaspiro[4.5]decan-7-one

Cat. No. B052825
CAS RN: 4969-01-1
M. Wt: 156.18 g/mol
InChI Key: TVXYCOHQUCHFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-7-one involves selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in acidic conditions. Acetic acid has been identified as an effective catalyst, optimizing the reaction to achieve a significant yield increase from 65% to 80% and reducing reaction time drastically from 15 hours to 11 minutes (Zhang Feng-bao, 2006).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1,4-Dioxaspiro[4.5]decan-7-one” is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It has also been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A .
  • Results or Outcomes : The outcomes of the research would also depend on the specific context. In the case of the synthesis of L-callipeltose, “1,4-Dioxaspiro[4.5]decan-7-one” would be a key component in the synthesis process .

Application in Analgesic Compound Synthesis

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : “1,4-Dioxaspiro[4.5]decan-7-one” is used in the preparation of a series of potent analgesic compounds .
  • Results or Outcomes : The outcomes of the research would also depend on the specific context. In the case of the synthesis of analgesic compounds, “1,4-Dioxaspiro[4.5]decan-7-one” would be a key component in the synthesis process .

Application in Dopamine Reuptake Complex Study

  • Specific Scientific Field : Neurochemistry
  • Summary of the Application : “1,4-Dioxaspiro[4.5]decan-7-one” is used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
  • Results or Outcomes : The outcomes of the research would also depend on the specific context. In the case of the study of the dopamine reuptake complex, “1,4-Dioxaspiro[4.5]decan-7-one” would be a key component in the synthesis of tritium labelled probes .

Application in Food, Drug, Pesticide or Biocidal Product Use

  • Specific Scientific Field : Food and Drug Chemistry
  • Summary of the Application : “1,4-Dioxaspiro[4.5]decan-7-one” may be used in the production of food, drugs, pesticides, or biocidal products .
  • Results or Outcomes : The outcomes of the research would also depend on the specific context. In the case of the production of food, drugs, pesticides, or biocidal products, “1,4-Dioxaspiro[4.5]decan-7-one” would be a key component in the production process .

Safety And Hazards

1,4-Dioxaspiro[4.5]decan-7-one can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXYCOHQUCHFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964345
Record name 1,4-Dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-7-one

CAS RN

4969-01-1
Record name 4969-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47024
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decan-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Yang, AJ Yang, Y Chen, JH Xie, QL Zhou - Organic Letters, 2021 - ACS Publications
A ruthenium-catalyzed asymmetric hydrogenation method for the synthesis of functionalized β-aryl cyclohexanols is described. With chiral spiro ruthenium catalyst (R a ,S,S)-5c, a series …
Number of citations: 6 pubs.acs.org
DG Bourke, DJ Collins, AI Hibberd… - Australian journal of …, 1996 - CSIRO Publishing
Hydrolysis of methyl 6-chloro-6-deoxy-2,3,4-tri-O-methyl-α-D-glucopyranoside (19b) and Swern oxidation of the resulting anomeric hemiacetals (20) gave 6-chloro-6-deoxy-2,3,4-tri-O-…
Number of citations: 23 www.publish.csiro.au
R Gorman - 2016 - etheses.whiterose.ac.uk
Nitrogen-containing heterocycles are an important structural motif, prevalent in both nature and medicine. N-Heterocycles can be found at the core of numerous biologically active …
Number of citations: 2 etheses.whiterose.ac.uk
H Takagi, T Hayashi, T Mizutani, H Masuda… - Journal of the Chemical …, 1999 - pubs.rsc.org
As hydrogen-bonding hosts with a partially flexible framework, two types of tetrahydroxy compounds with respectively convergent and divergent arrays of hydroxy groups were prepared…
Number of citations: 8 pubs.rsc.org
P Thomas - 2019 - ora.ox.ac.uk
This thesis describes the combination of prochiral/racemic electrophiles and non-stabilised nucleophiles in transition metal catalysed asymmetric transformations. The first part of the …
Number of citations: 3 ora.ox.ac.uk
O Lavinda - 2016 - search.proquest.com
Seven-membered ring carbohydrates (septanoses) are an increasingly important class of compounds in glycobiology. Compared to pyranoses and furanoses, septanoses have unique …
Number of citations: 0 search.proquest.com
MJ Kim, S Lee, T Kang, MH Baik… - European Journal of …, 2020 - Wiley Online Library
In the course of a study toward a total synthesis of conidiogenone B through TMM diyl‐mediated tandem cycloaddition reaction, unexpected regioselectivity for a bridged isomer was …
N Parvathalu, SG Agalave, N Mohanta… - Organic & …, 2019 - pubs.rsc.org
An additive/Brønsted acid/base free, highly efficient and chemoselective transetherification of electron deficient vinylogous esters and water mediated de-alkylation using an earth-…
Number of citations: 2 pubs.rsc.org
H Mansilla, MM Afonso - Synthetic Communications®, 2008 - Taylor & Francis
An efficient method for conversion of ketones to their corresponding dimethyl and diethyl acetals and of cyclic β -diketones into β -keto enol ethers using Fe(OTs) 3 as a catalyst is …
Number of citations: 33 www.tandfonline.com
GN Varseev - 2009 - Tübingen, Univ., Diss., 2009
Number of citations: 0

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